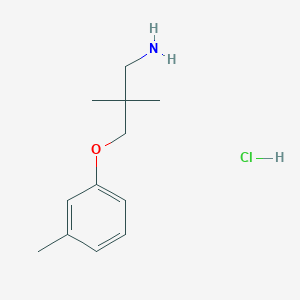

2,2-Dimethyl-3-(3-methylphenoxy)propan-1-amine;hydrochloride

Description

Properties

IUPAC Name |

2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-10-5-4-6-11(7-10)14-9-12(2,3)8-13;/h4-7H,8-9,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQBMAZPYSCZNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(C)(C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification of Propanamine Intermediates

A widely adopted method involves nucleophilic aromatic substitution (SNAr) between a halogenated propanamine derivative and 3-methylphenol. For instance, N,N-dimethyl-3-chloropropylamine hydrochloride reacts with 3-methylphenol under alkaline conditions. Key steps include:

- Base activation : Sodium hydroxide in dimethyl sulfoxide (DMSO) and toluene at 85–90°C for 7 hours facilitates deprotonation of 3-methylphenol, enhancing its nucleophilicity.

- Solvent system : DMSO acts as a polar aprotic solvent, stabilizing the transition state and accelerating the SN2 mechanism.

- Workup : Post-reaction extraction with toluene, repeated aqueous washes, and drying over sodium sulfate yield the free base, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

This method achieves a 95.97% yield , underscoring its efficiency.

Catalytic Hydrogenation of Keto Intermediates

An alternative route, adapted from fluoxetine synthesis, involves hydrogenating a keto precursor. For example, catalytic reduction of 2-benzoyl-N-benzyl-N-methylethylamine using Pt/C or Pd-Pt/C under 5 bar H₂ in ethyl acetate at 50°C produces 1-phenyl-3-(N-methylamino)propan-1-ol . Subsequent etherification with 1-chloro-3-methylbenzene in N-methylpyrrolidone (NMP) and potassium tert-butoxide at 80°C for 6 hours yields the target amine.

- Advantages : Avoids demethylation steps, simplifying the workflow.

- Yield : 90% for the etherification step, with high purity confirmed via ¹H-NMR.

Optimization of Reaction Parameters

Solvent and Base Selection

- DMSO vs. NMP : DMSO offers superior activation of phenolic oxygen in SNAr reactions, while NMP’s high boiling point (202°C) enables prolonged reflux without degradation.

- Base strength : Potassium tert-butoxide (pKa ~19) outperforms NaOH in deprotonating sterically hindered phenols, critical for 3-methylphenol’s reactivity.

Temperature and Time

- Etherification : Elevated temperatures (80–90°C) reduce reaction times from days to hours. For example, 7 hours at 85°C in DMSO/toluene achieves near-quantitative conversion, whereas lower temperatures (25°C) necessitate extended durations.

- Hydrogenation : Moderate temperatures (50°C) prevent catalyst deactivation and side reactions like over-reduction.

Purification and Salt Formation

Crystallization Techniques

Analytical Validation

- ¹H-NMR : Characteristic peaks include a multiplet at δ7.2–7.4 (aromatic protons), a singlet at δ2.4 (N-methyl), and a triplet at δ2.7 (CH₂ adjacent to amine).

- Melting point : The hydrochloride salt exhibits a sharp melting point at 154–155°C, consistent with high crystallinity.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(3-methylphenoxy)propan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : The compound serves as an essential intermediate in synthesizing various complex organic molecules. Its unique structure allows for modifications that can lead to new chemical entities with potential applications in pharmaceuticals and materials science.

Biology

- Biological Activity Studies : Research has indicated that 2,2-Dimethyl-3-(3-methylphenoxy)propan-1-amine;hydrochloride may exhibit interactions with biomolecules, making it a candidate for studying enzyme activity and receptor interactions. Its mechanism of action involves modulating specific molecular targets through its phenoxy and amine groups .

Medicine

- Therapeutic Potential : Ongoing research is exploring the compound's potential as a precursor in drug development. Its structural similarities to known pharmacological agents suggest possible applications as an antihistaminic or analgesic agent .

- Case Study : In a study examining derivatives of dimethylamine compounds, researchers highlighted the importance of such compounds in treating conditions like cardiovascular diseases and CNS disorders .

Industrial Applications

- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials due to its unique properties. Industrial synthesis methods often employ continuous flow reactors to enhance efficiency and yield while minimizing waste.

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex organic synthesis |

| Biology | Studies on enzyme interactions and receptor modulation |

| Medicine | Potential therapeutic applications in drug development |

| Industry | Production of specialty chemicals |

A study published in the Journal of Medicinal Chemistry explored various derivatives of dimethylamine compounds, including this compound. The findings indicated significant biological activity against specific targets, supporting further investigation into its therapeutic potential .

Case Study 2: Industrial Synthesis

Research conducted on industrial production methods highlighted the efficiency of using continuous flow reactors for synthesizing this compound. This method resulted in improved yields and reduced environmental impact compared to traditional batch processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(3-methylphenoxy)propan-1-amine;hydrochloride involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds and ionic interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2,2-Dimethyl-3-(4-methylphenoxy)propan-1-amine;hydrochloride

- 2,2-Dimethyl-3-(2-methylphenoxy)propan-1-amine;hydrochloride

- 2,2-Dimethyl-3-(3-chlorophenoxy)propan-1-amine;hydrochloride

Uniqueness

2,2-Dimethyl-3-(3-methylphenoxy)propan-1-amine;hydrochloride is unique due to its specific substitution pattern on the phenoxy group. This structural feature can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

2,2-Dimethyl-3-(3-methylphenoxy)propan-1-amine;hydrochloride, with the molecular formula C12H19NO·HCl, is a compound of interest in various fields, particularly in medicinal chemistry and biological research. This compound features a phenoxy group attached to a propan-1-amine backbone, which contributes to its unique biological activity and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methylphenol with 2,2-dimethylpropan-1-amine under controlled conditions. The hydrochloride salt is formed by reacting the amine with hydrochloric acid. Industrially, more efficient methods such as continuous flow reactors are employed to optimize yield and purity while minimizing waste.

The biological activity of this compound may be attributed to its structural components:

- Phenoxy Group : This moiety can interact with various enzymes and receptors, potentially modulating their activity.

- Amine Group : Capable of forming hydrogen bonds and ionic interactions, influencing the compound’s overall biological effects.

Research Findings

Recent studies have explored the compound's interactions with biological targets, revealing its potential as a precursor for drug development. For instance, research has indicated that derivatives of similar phenolic compounds exhibit significant activity against specific tumor types by inhibiting cyclooxygenase-2 (COX-2), a target implicated in inflammation and cancer progression .

Case Studies

- Inhibition of Nitric Oxide Synthases (NOS) : A study involving m-aryloxy phenols demonstrated that compounds similar to 2,2-Dimethyl-3-(3-methylphenoxy)propan-1-amine could inhibit various NOS isozymes, suggesting potential applications in treating conditions associated with nitric oxide dysregulation .

- Therapeutic Applications : Investigations into the therapeutic potential of this compound have highlighted its role in developing new anti-inflammatory agents. The structural similarity to known inhibitors suggests it may possess similar efficacy .

Data Table: Biological Activities

Safety and Toxicological Profile

The safety profile of this compound indicates it may cause skin irritation and is harmful if ingested. These factors must be considered during handling and application in research settings .

Q & A

Q. What are the optimal laboratory-scale synthesis conditions for 2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine hydrochloride?

The compound is typically synthesized via nucleophilic substitution of 3-methylphenol derivatives with 2,2-dimethylpropan-1-amine, followed by hydrochloride salt formation. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol, methanol) enhance reaction efficiency by stabilizing intermediates .

- Temperature control : Reactions are conducted at 40–60°C to balance kinetics and byproduct minimization .

- Purification : Recrystallization from ethanol/water mixtures yields >95% purity, confirmed by HPLC .

Q. How does the hydrochloride salt form influence the compound’s stability under varying pH and temperature conditions?

The hydrochloride salt improves aqueous solubility but requires controlled storage:

- pH stability : Stable at pH 2–6; degradation occurs above pH 7 due to free base precipitation .

- Temperature sensitivity : Store at 2–8°C to prevent thermal decomposition, monitored via DSC (ΔH decomposition: 180–200°C) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- NMR spectroscopy : H and C NMR confirm amine protonation (δ 2.5–3.0 ppm for –NH) and aryl ether linkages .

- X-ray diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks between the amine and chloride ions .

- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (LOD: 0.1%) .

Q. What solvent systems are recommended for enhancing solubility in biological assays?

- Aqueous buffers : Use 0.1M HCl (pH 2) or PBS with 5% DMSO for concentrations up to 10 mM .

- Co-solvents : Ethanol (10–20% v/v) improves solubility without denaturing proteins in enzymatic studies .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methylphenoxy group influence regioselectivity in substitution reactions?

The 3-methyl group induces steric hindrance, directing electrophilic attacks to the para position. Computational modeling (DFT) shows:

- Electron density : Methyl groups reduce aryl ring electron density, favoring nucleophilic aromatic substitution at the meta position in halogenated analogs .

- Experimental validation : LC-MS tracks intermediate formation in SNAr reactions .

Q. What methodologies resolve contradictions in reported biological activities across studies (e.g., receptor binding vs. enzyme inhibition)?

Discrepancies often arise from assay conditions:

- Standardization : Use uniform buffer systems (e.g., Tris-HCl vs. phosphate) to control ionic strength .

- Orthogonal assays : Compare SPR (binding affinity) with fluorogenic enzyme assays (e.g., β-secretase inhibition) to distinguish direct vs. allosteric effects .

Q. How can computational modeling predict degradation pathways under oxidative or hydrolytic conditions?

- In silico tools : Use Gaussian or ORCA to model transition states for hydrolysis (e.g., C–O bond cleavage in the phenoxy group) .

- Accelerated stability studies : Forced degradation at 40°C/75% RH identifies major degradants via LC-QTOF .

Q. What strategies optimize enantiomeric purity in asymmetric syntheses of related chiral analogs?

- Chiral auxiliaries : (R)-BINOL-derived catalysts achieve >90% ee in propan-1-amine derivatives .

- Chromatographic resolution : Chiral HPLC (Chiralpak AD-H column) separates diastereomers .

Q. How do structural modifications (e.g., fluorination) alter pharmacokinetic properties compared to the parent compound?

Q. What experimental designs validate hydrogen-bonding interactions critical for crystal lattice stability?

- XRD analysis : Resolves O–H···Cl and N–H···Cl interactions (bond lengths: 2.8–3.0 Å) .

- IR spectroscopy : Stretching frequencies (ν: 3200–3400 cm) confirm protonation state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.